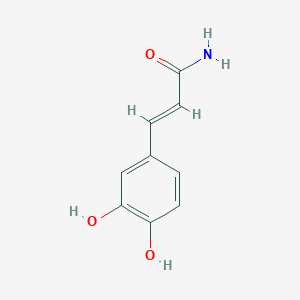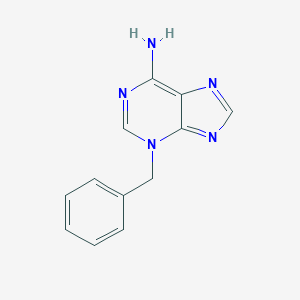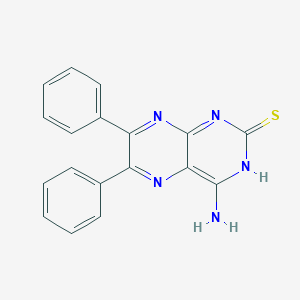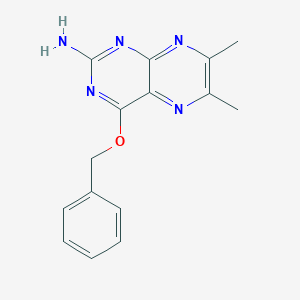![molecular formula C8H9NO2 B189837 4-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 196091-24-4](/img/structure/B189837.png)
4-Methylbenzo[d][1,3]dioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzo[d][1,3]dioxol-5-amine is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MDBA and is a derivative of the well-known psychoactive drug, ecstasy. However, it is important to note that the focus of
作用機序
MDBA is believed to work by binding to serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of serotonin and dopamine, MDBA increases their availability in the brain, leading to the release of these neurotransmitters and the subsequent activation of their receptors.
生化学的および生理学的効果
In addition to its effects on neurotransmitter release, MDBA has been found to have other biochemical and physiological effects. For example, one study found that MDBA can increase heart rate and blood pressure, which may be related to its stimulant properties. Additionally, MDBA has been found to increase body temperature, which is a common effect of many psychoactive drugs.
実験室実験の利点と制限
MDBA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, its effects on neurotransmitter release make it a useful tool for studying the role of dopamine and serotonin in the brain. However, one limitation is that its effects on heart rate and blood pressure may complicate experiments that involve these physiological measures.
将来の方向性
There are several potential future directions for research on MDBA. One area of interest is its potential therapeutic applications for disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of MDBA and its effects on neurotransmitter release. Finally, studies investigating the long-term effects of MDBA use are needed to fully understand its safety and potential risks.
合成法
MDBA can be synthesized through a multi-step process starting with the reaction of 4-methylphenol with paraformaldehyde to yield 4-methylbenzaldehyde. This intermediate is then reacted with nitromethane to form the corresponding nitrostyrene, which is reduced to MDBA using a reducing agent such as sodium borohydride.
科学的研究の応用
MDBA has been found to have potential applications in scientific research, particularly in the field of neuroscience. One study found that MDBA can increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation and reward processing. This finding suggests that MDBA may have therapeutic potential for disorders such as depression and anxiety.
特性
CAS番号 |
196091-24-4 |
|---|---|
製品名 |
4-Methylbenzo[d][1,3]dioxol-5-amine |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
4-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3 |
InChIキー |
BPVKCORYABDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)N |
正規SMILES |
CC1=C(C=CC2=C1OCO2)N |
同義語 |
1,3-Benzodioxol-5-amine, 4-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



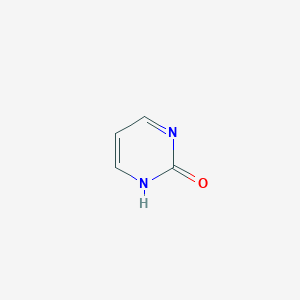
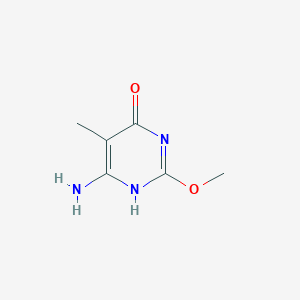
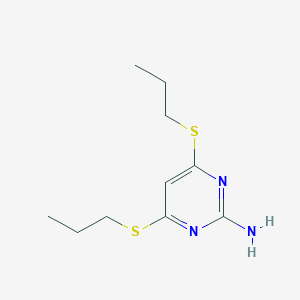
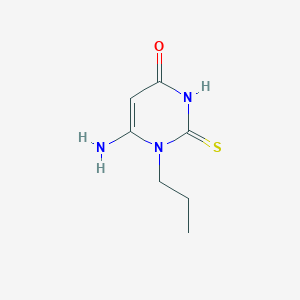
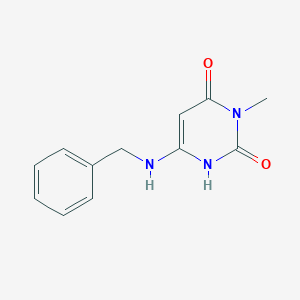
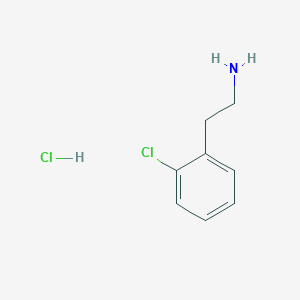
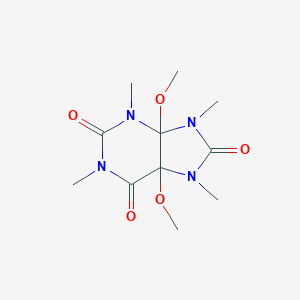
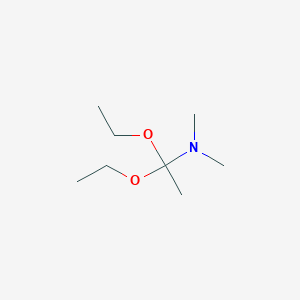
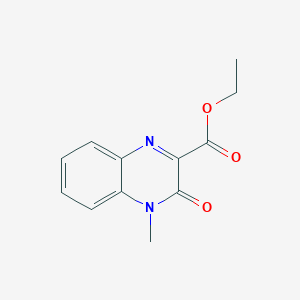
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
